molecular formula C17H20N2O4S B5601599 N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide

N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide

Cat. No. B5601599
M. Wt: 348.4 g/mol
InChI Key: TZHYCXQAKLAELP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction between sulfonyl chlorides and amines, a process that can yield a wide variety of sulfonamides, including N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide. These methods have been extensively studied and optimized for efficiency and selectivity (Saini et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2), which plays a crucial role in determining the chemical and biological properties of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate the structure of sulfonamide molecules, revealing how substitutions on the benzene ring or the inclusion of different functional groups can significantly affect their molecular conformation and, consequently, their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Sulfonamides, including this compound, undergo various chemical reactions, such as sulfonation, nitration, and coupling reactions. These reactions can modify the physical and chemical properties of sulfonamides, affecting their solubility, stability, and biological activity. The presence of the methoxy and sulfonyl groups can influence the electron density on the aromatic ring, thereby affecting the reactivity of the compound (Chung, Chen, & Claxton, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives are used as pharmaceutical drugs, and their mechanisms of action can vary widely .

properties

IUPAC Name

N-ethyl-2-methoxy-5-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-18-17(20)15-12-14(10-11-16(15)23-3)24(21,22)19(2)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYCXQAKLAELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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